

Summary of Glasdegib Survival Outcomes in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Glasdegib

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Trial / Regimen	Patient Population	Comparator	Overall Survival (Hazard Ratio)	Key Efficacy Findings
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| **BRIGHT AML 1003 (Phase 2)** [1] | Newly diagnosed AML; ineligible for intensive chemo | LDAC alone | **HR: 0.51** (80% CI: 0.39-0.67); $P=0.0004$ [1] | - **Median OS: 8.8 vs 4.9 months** [1]

- **CR rate: 19.2% vs 2.6%** ($P=0.015$) [1] | | **BRIGHT AML 1019 (Phase 3)** [2] | | | | | • Intensive Chemo Study | Untreated AML; fit for intensive chemo | Placebo + Cytarabine/Daunorubicin | **HR: 1.05** (95% CI: 0.78-1.41); $P=0.749$ [2] | No significant OS benefit [2] | | • Non-Intensive Chemo Study | Untreated AML; unfit for intensive chemo | Placebo + Azacitidine | **HR: 0.99** (95% CI: 0.77-1.29); $P=0.969$ [2] | No significant OS benefit [2] |

Detailed Experimental Data and Context

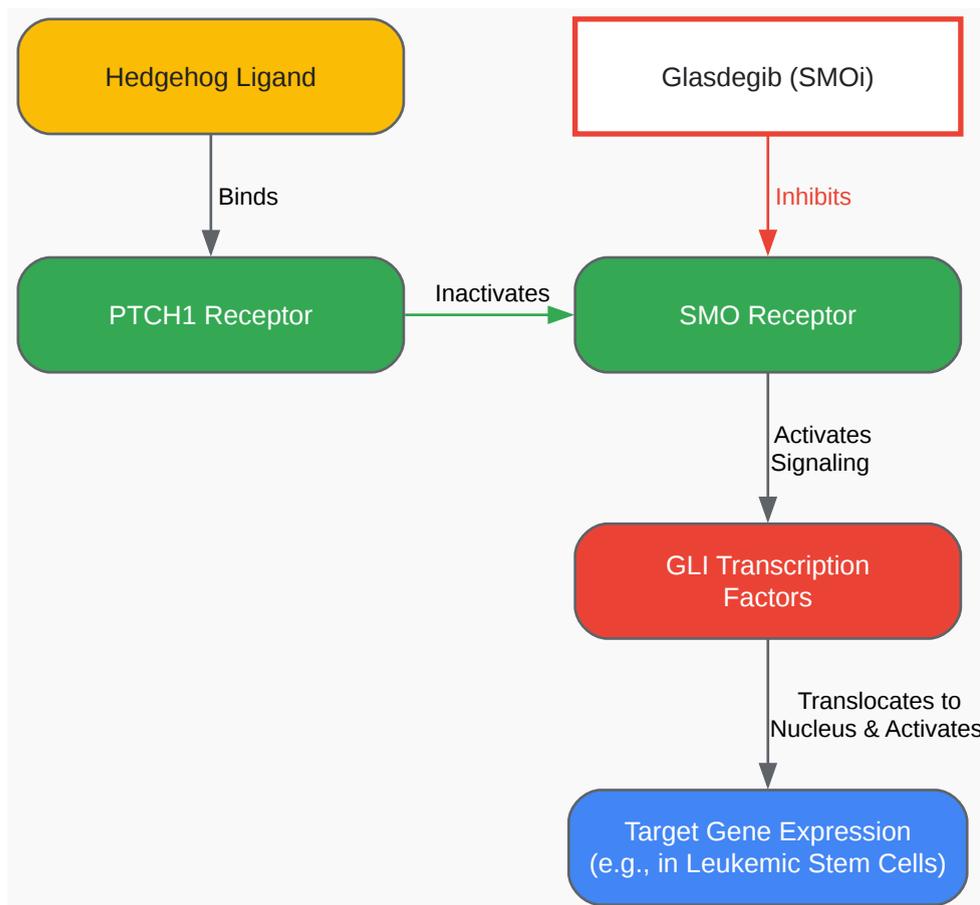
- **Mechanism of Action & Early-Phase Trial (Phase I):** **Glasdegib** is an oral inhibitor of the Smoothed (SMO) receptor, which blocks the Hedgehog signaling pathway [1] [3]. This pathway is involved in the maintenance of leukemic stem cells [1]. A Phase I study in Japanese patients with advanced hematologic malignancies established a 100 mg once-daily dose as safe and tolerable, with common side effects being dysgeusia (taste distortion), muscle spasms, and alopecia [3].
- **Supporting Indirect Comparisons:** Before the Phase 3 results were available, a **simulated treatment comparison (STC)** study suggested that **Glasdegib** + LDAC could offer a survival advantage over hypomethylating agents Azacitidine and Decitabine in patients ineligible for intensive

chemotherapy [4]. A 2025 **network meta-analysis** also noted that LDAC + **Glasdegib** was among the most effective regimens for improving overall survival in this population, though Azacitidine + Venetoclax ranked highest [5].

- **Clinical Trial Designs:** The key trials had distinct designs, which is critical for interpreting the results.
 - **BRIGHT AML 1003 (Phase 2):** An open-label, multicenter study that randomized patients to receive either **Glasdegib** + LDAC or LDAC alone [1].
 - **BRIGHT AML 1019 (Phase 3):** This was a double-blind, placebo-controlled trial. It comprised two separate studies: one for patients fit for intensive chemotherapy (**Glasdegib** + "7+3" vs Placebo + "7+3") and another for patients unfit for intensive chemo (**Glasdegib** + Azacitidine vs Placebo + Azacitidine) [2].

Pathway Diagram and Clinical Implications

The following diagram illustrates the mechanistic target of **Glasdegib**, which underlies its clinical investigation.



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The clinical data presents a clear trajectory:

- **Established Niche:** Based on the positive Phase 2 BRIGHT AML 1003 trial, **Glasdegib** is approved in the US and Europe for newly diagnosed AML in adults who are not candidates for intensive induction chemotherapy [1] [2].
- **Failed Expansion:** The subsequent Phase 3 BRIGHT AML 1019 trial failed to demonstrate a survival benefit from adding **Glasdegib** to either intensive or non-intensive (azacitidine) chemotherapy backbones in a broader untreated AML population [2]. This indicates its benefit is likely restricted to the specific context of combination with LDAC in an unfit patient population.

In summary, for researchers and drug development professionals, the long-term follow-up on **Glasdegib** reveals a therapy with a confirmed but limited role in the AML treatment landscape.

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